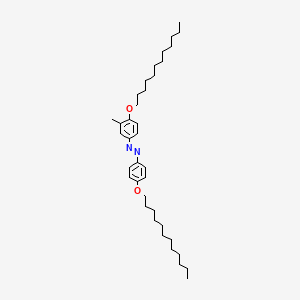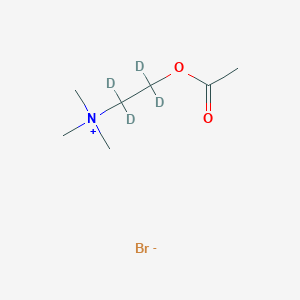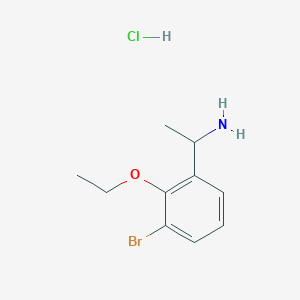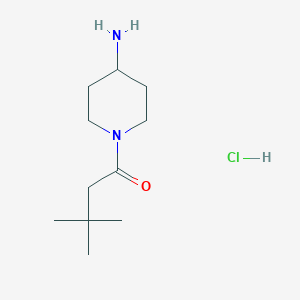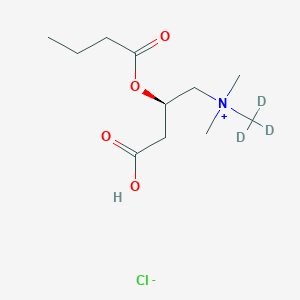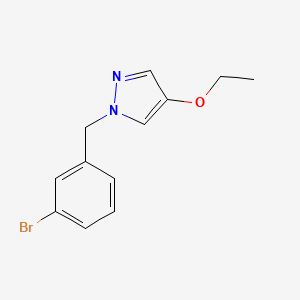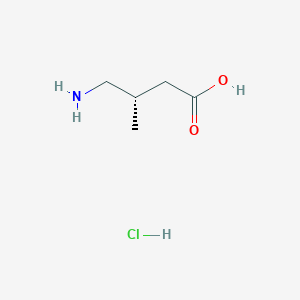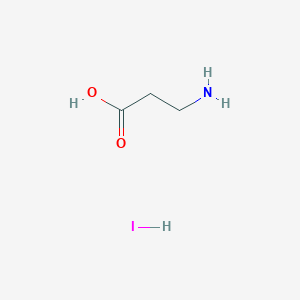
beta-Alanine Hydroiodide (Low water content)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Alanine Hydroiodide (Low water content) is a chemical compound with the molecular formula C3H7NO2·HI and a molecular weight of 217.01g/mol . It is also known as 3-Aminopropionic Acid Hydroiodide . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The IUPAC name for Beta-Alanine Hydroiodide is 3-aminopropanoic acid;hydroiodide . The canonical SMILES structure is C(CN)C(=O)O.I . The InChI is InChI=1S/C3H7NO2.HI/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H .
Physical And Chemical Properties Analysis
Beta-Alanine Hydroiodide is a solid at 20 degrees Celsius and should be stored under inert gas . It is hygroscopic, meaning it absorbs moisture from the air . .
Scientific Research Applications
Enhancement of Athletic Performance
Beta-alanine is often used as a dietary supplement to enhance athletic performance . It is thought to improve performance by increasing carnosine levels in muscles, which helps buffer the acid produced during high-intensity exercise . However, the evidence supporting its effectiveness is limited, and more research is needed to confirm these benefits .
Improved Recovery from Exhaustion
Some studies suggest that Beta-alanine may aid in recovery from exhaustion . By buffering the acid produced during exercise, it could potentially help reduce muscle fatigue and speed up recovery. However, the strength of evidence did not support the use of beta-alanine by military personnel .
Dietary Supplement
Beta-alanine is a popular dietary supplement, especially among athletes and military personnel . It is often promoted for its potential to enhance physical performance and endurance .
Safety and Side Effects
Beta-alanine is generally considered safe at recommended doses . The most common side effect is a tingling sensation (paresthesia) if a large single high dose is taken . This can be reduced by splitting the dose or using a sustained-release formula .
Role in Carnosine Synthesis
Beta-alanine plays a significant role in the synthesis of carnosine, a molecule that helps buffer acid in muscles, thus improving physical performance . Carnosine levels in muscles are limited by the availability of Beta-alanine .
Potential Applications in Health and Disease
While most research on Beta-alanine has focused on its role in sports and exercise performance, there is also interest in its potential applications in health and disease . For example, it has been suggested that Beta-alanine could have benefits in conditions like diabetes and cardiovascular disease .
Safety And Hazards
properties
IUPAC Name |
3-aminopropanoic acid;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.HI/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKAQFUGWUAPJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)O.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Beta-alanine hydroiodide | |
CAS RN |
2096495-59-7 |
Source


|
| Record name | beta-Alanine Hydroiodide (Low water content) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1383965.png)
![Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1383967.png)
![Ethyl 3-[[4-(2-cyanophenyl)phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B1383969.png)
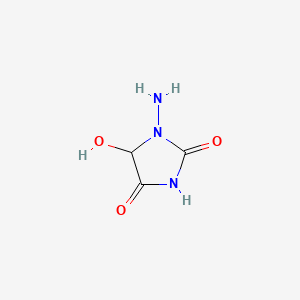
![2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1383971.png)
